N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylpyrazolyl group, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves multiple steps:
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Formation of the Pyrazole Core: : The synthesis begins with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions to form the pyrazole ring.
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Substitution Reactions: : The pyrazole ring is then functionalized with the 2-methylbenzyl group. This step often involves a nucleophilic substitution reaction where the pyrazole nitrogen attacks a benzyl halide.
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Urea Formation: : The final step involves the reaction of the substituted pyrazole with 2-chlorophenyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions, often in the presence of a base to neutralize the generated hydrogen chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group or further reducing the urea linkage to amines.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-[3,5-dimethyl-1H-pyrazol-4-yl]urea: Lacks the 2-methylbenzyl group, which may affect its biological activity and chemical properties.
N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]urea: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-13-8-4-5-9-16(13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-11-7-6-10-17(18)21/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHMMBIXMUYYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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